3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
Overview
Description
3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H16FNO4S and its molecular weight is 277.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.07840733 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Fluorination Agents
Compounds with similar structural motifs have been utilized as electrophilic fluorinating reagents to improve the selectivity and efficiency of fluorination reactions. For instance, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a novel fluorinating agent, highlighting its utility in enhancing product enantioselectivity in certain organic reactions (Yasui et al., 2011).
Supramolecular Architecture
The crystal structures of sulfonamide derivatives have been extensively studied to understand their supramolecular architecture. For example, the crystal structure analysis of certain benzenesulfonamide derivatives has shed light on their two-dimensional and three-dimensional architectures, driven by various intermolecular interactions (Rodrigues et al., 2015).
Photodynamic Therapy Applications
Sulfonamide derivatives with specific substitutions have been synthesized and characterized for their photophysical and photochemical properties. Such compounds are investigated for potential applications in photodynamic therapy, especially in cancer treatment, due to their high singlet oxygen quantum yield and fluorescence properties (Pişkin et al., 2020).
Cyclooxygenase-2 Inhibition
In the pharmacological field, certain sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2), showcasing the therapeutic potential of such compounds in developing anti-inflammatory drugs (Pal et al., 2003).
Carbonic Anhydrase Inhibition
Another significant area of application is the development of carbonic anhydrase inhibitors using sulfonamide derivatives. These compounds have been investigated for their potential in treating various disorders by inhibiting human carbonic anhydrase isoforms, highlighting their biomedical relevance (Gul et al., 2016).
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)9-4-5-11(17-2)10(12)8-9/h4-5,8,13H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGZZLWWLIUUJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.